molecular formula C19H29NO3 B5874038 N-cyclooctyl-3,4-diethoxybenzamide

N-cyclooctyl-3,4-diethoxybenzamide

Cat. No.: B5874038
M. Wt: 319.4 g/mol
InChI Key: GRDQLHZANDRMAW-UHFFFAOYSA-N
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Description

N-Cyclooctyl-3,4-diethoxybenzamide is a benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and diethoxy substituents at the 3- and 4-positions of the benzene ring. Benzamides are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, receptor modulators, and intermediates in organic synthesis .

Properties

IUPAC Name

N-cyclooctyl-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-3-22-17-13-12-15(14-18(17)23-4-2)19(21)20-16-10-8-6-5-7-9-11-16/h12-14,16H,3-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQLHZANDRMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3,4-diethoxybenzamide typically involves the reaction of 3,4-diethoxybenzoic acid with cyclooctylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclooctyl-3,4-diethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between N-cyclooctyl-3,4-diethoxybenzamide and related benzamide derivatives from the evidence:

Compound Name Substituents on Benzamide Core Amide Group Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound (Hypothetical) 3,4-diethoxy Cyclooctyl C₁₉H₂₇NO₃ (estimated) ~317.4 Potential pharmacological applications
3-[(2-Ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide 2-hydroxy, 3-amino-dioxocyclobutenyl-ethoxy N,N-dimethyl C₁₆H₁₉N₂O₅ 319.34 Complex heterocyclic structure; synthetic intermediate
N-Benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide 4-ethoxy-linked dimethoxyphenylethylamino Benzyl C₂₇H₂₉N₂O₅ 469.54 Multi-substituted; potential CNS activity
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide 3,4-dimethoxy 1,3-Benzothiazol-2-yl C₁₆H₁₄N₂O₃S 314.36 Heterocyclic modification; bioactive motifs
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy, propenoic acid N/A (phenolic acid) C₉H₈O₄ 180.16 Antioxidant, anti-inflammatory, dietary supplement

Physicochemical Properties

  • Hydrophobicity : The cyclooctyl group in this compound likely increases lipophilicity compared to smaller substituents (e.g., N,N-dimethyl in or benzyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : The diethoxy groups (electron-donating) contrast with the electron-withdrawing dioxocyclobutenyl group in , altering resonance stabilization and reactivity.
  • Steric Hindrance : The bulky cyclooctyl group may hinder interactions with biological targets compared to planar heterocycles like benzothiazole in .

Research Findings and Data Gaps

  • Evidence Limitations: No direct data on this compound were found in the provided evidence. Comparisons rely on structural extrapolation from analogs.
  • Ethoxy groups enhance stability compared to hydroxyl or methoxy groups but reduce polarity .

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